5-(4-Bromophenyl)-1,2,4-triazine-3-thiol
Description
Properties
IUPAC Name |
5-(4-bromophenyl)-2H-1,2,4-triazine-3-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN3S/c10-7-3-1-6(2-4-7)8-5-11-13-9(14)12-8/h1-5H,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYPGGEKUMWYGTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=S)NN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(4-Bromophenyl)-1,2,4-triazine-3-thiol is a compound of interest due to its potential biological activities. The triazine ring structure is known for a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. This article synthesizes current research findings on the biological activity of this compound, including data from various studies and case evaluations.
Chemical Structure and Properties
The compound features a triazine ring substituted with a bromophenyl group and a thiol functional group. The presence of these substituents can significantly influence its biological activity.
Biological Activities
Research indicates that compounds containing the 1,2,4-triazine moiety exhibit diverse biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of 1,2,4-triazines possess significant antibacterial properties. For instance, 5-(4-Bromophenyl)-1,2,4-triazine-3-thiol demonstrated effectiveness against various bacterial strains including Escherichia coli and Pseudomonas aeruginosa .
- Anticancer Properties : The compound has been evaluated for its anticancer potential. In vitro studies indicated that it could inhibit cell proliferation in certain cancer cell lines. For example, analogs of related triazine compounds have shown to induce apoptosis in cancer cells by affecting cell cycle progression and increasing reactive oxygen species (ROS) levels .
- Anti-inflammatory Effects : The thiol group in the structure may contribute to anti-inflammatory activity by modulating inflammatory pathways. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines .
Antimicrobial Evaluation
A study assessing the antimicrobial activity of various triazine derivatives found that 5-(4-Bromophenyl)-1,2,4-triazine-3-thiol exhibited significant inhibition zones against tested pathogens. The Minimum Inhibitory Concentration (MIC) values were comparable to standard antibiotics such as piperacillin .
| Compound | MIC (µg/mL) | Inhibition Zone (mm) |
|---|---|---|
| 5-(4-Bromophenyl)-1,2,4-triazine-3-thiol | 40-50 | 24 |
| Piperacillin | 30 | 26 |
Anticancer Activity
In a recent study focusing on the anticancer properties of triazine derivatives, it was observed that treatment with 5-(4-Bromophenyl)-1,2,4-triazine-3-thiol led to a significant decrease in cell viability in breast cancer cell lines (MCF-7). The compound was shown to induce apoptosis as indicated by increased LDH enzyme activity and alterations in cell morphology .
Molecular Mechanisms
The mechanisms underlying the biological activities of 5-(4-Bromophenyl)-1,2,4-triazine-3-thiol are likely multifaceted:
- Inhibition of Key Enzymes : Similar compounds have been identified to inhibit enzymes involved in cancer progression and inflammation.
- Modulation of Cell Signaling Pathways : The compound may interact with various signaling pathways that regulate cell survival and apoptosis.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
The compound has been investigated for its antimicrobial properties. Research indicates that derivatives of 1,2,4-triazine compounds exhibit substantial antibacterial and antifungal activities. For instance, studies have shown that triazine derivatives can inhibit the growth of various bacterial strains such as Escherichia coli and Pseudomonas aeruginosa .
Anticancer Properties
5-(4-Bromophenyl)-1,2,4-triazine-3-thiol and its derivatives have been evaluated for their anticancer potential. A study highlighted the compound's ability to inhibit cell viability in cancer cell lines through mechanisms involving apoptosis and cell cycle arrest . The compound's structure allows it to interact with protein kinases involved in cancer progression, making it a candidate for further drug development.
Anti-inflammatory Effects
Research has also pointed to the anti-inflammatory properties of triazine derivatives. These compounds can modulate inflammatory pathways, thus providing therapeutic benefits in conditions characterized by chronic inflammation .
Agricultural Applications
Herbicidal Activity
The thiol group in 5-(4-Bromophenyl)-1,2,4-triazine-3-thiol enhances its herbicidal properties. Compounds with similar structures have been shown to act as effective herbicides against various weed species by disrupting their growth mechanisms .
Pesticidal Properties
Beyond herbicides, these compounds are being explored for their potential as pesticides. Their ability to form stable complexes with metal ions can enhance their efficacy against pests while minimizing environmental impact .
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial activity of various triazine derivatives against standard bacterial strains. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to conventional antibiotics .
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines demonstrated that 5-(4-Bromophenyl)-1,2,4-triazine-3-thiol significantly reduced cell proliferation rates. Mechanistic studies suggested that this was due to the induction of oxidative stress leading to apoptosis .
Data Tables
Chemical Reactions Analysis
S-Alkylation Reactions
The thiol group readily undergoes S-alkylation with alkyl halides or α-halo carbonyl compounds under basic conditions. This reaction is critical for modifying the sulfur center to generate sulfides or sulfones.
Example Reaction
Reaction with 2-bromo-1-phenylethanone in DMF using Cs₂CO₃ as a base yields a ketone intermediate, which can be reduced to an alcohol (Scheme 1) .
Mechanism :
-
Nucleophilic thiolate attacks the electrophilic carbon of the alkyl halide.
-
Base (Cs₂CO₃) deprotonates the thiol to enhance nucleophilicity .
Oxidation Reactions
The thiol group is susceptible to oxidation, forming disulfides or sulfonic acids depending on reaction conditions.
| Oxidizing Agent | Conditions | Product | Source |
|---|---|---|---|
| H₂O₂ | Aqueous base, RT | Disulfide dimer | |
| I₂ | EtOH, reflux | Sulfenyl iodide intermediate |
Key Notes :
-
Disulfide formation is reversible under reducing conditions.
-
Over-oxidation with strong agents (e.g., KMnO₄) may degrade the triazine ring.
Nucleophilic Substitution at Bromophenyl
The bromine atom on the phenyl ring participates in cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitution.
Example :
Reaction with arylboronic acids under Pd catalysis replaces bromine with an aryl group.
| Reagent | Product | Catalyst | Source |
|---|---|---|---|
| Phenylboronic acid, Pd(PPh₃)₄ | 5-(4-Biphenyl)-1,2,4-triazine-3-thiol | Pd(0) |
Limitations :
-
Electron-withdrawing triazine ring reduces reactivity of bromophenyl in SNAr reactions.
Cyclization Reactions
The triazine-thiol scaffold serves as a precursor for fused heterocycles.
Example :
Reaction with hydrazine hydrate induces cyclization to form pyrazolo-triazine hybrids .
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Hydrazine hydrate | Reflux in EtOH, 6 h | 6-Substituted pyrazolo[1,5-a] triazine | 68% |
Mechanism :
Reduction Reactions
Selective reduction of the triazine ring is challenging but achievable with tailored conditions.
| Reducing Agent | Conditions | Product | Notes | Source |
|---|---|---|---|---|
| H₂, Pd/C | EtOAc, 50 psi, 12 h | Partially saturated triazine | Low selectivity | |
| NaBH₄ | THF, 0°C | Unreacted starting material | Thiol group remains intact |
Acid/Base-Mediated Rearrangements
Under strong acidic or basic conditions, the triazine ring may undergo ring-opening or tautomerization.
Observed Behavior :
Comparison with Similar Compounds
Data Tables
Table 2: Computed Physicochemical Properties
*Estimated based on structural analogues.
Stability and Reactivity
- Thiol Oxidation : The -SH group in triazine-thiols is prone to oxidation, forming disulfide bridges. Stabilization strategies include alkylation (e.g., in ) or formulation as prodrugs .
- Bromophenyl Reactivity : The bromine atom enables further functionalization (e.g., Suzuki coupling), offering modularity in drug design () .
Preparation Methods
Condensation with Thiosemicarbazide
Step 1: Preparation of (E)-4-(4’-bromophenyl)-2-oxo-3-butenoic acid by treatment of 4-bromobenzaldehyde with sodium pyruvate in aqueous NaOH under ice bath conditions.
Step 2: Condensation of this acid with thiosemicarbazide in refluxing ethanol with sodium acetate yields a thiosemicarbazone intermediate.
Step 3: Boiling the thiosemicarbazone with potassium carbonate in ethanol leads to cyclization, producing 6-(4-bromostyryl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one (a close analog of the target compound).
Yield and Characterization: The product is obtained in approximately 65% yield with melting point around 190–192 °C. Spectroscopic data (UV, IR, 1H-NMR) confirm the structure, showing characteristic NH, C=O, C=N, and C-S vibrations and proton signals consistent with the triazine-thiol structure.
Condensation with Dithioic Formic Acid Hydrazide
Step 1: Synthesis of dithioic formic hydrazide by adding carbon disulfide (CS2) to hydrazine hydrate in dioxane at room temperature.
Step 2: Condensation of (E)-4-(4’-bromophenyl)-2-oxo-3-butenoic acid with dithioic formic acid hydrazide under reflux in ethanol-acetic acid yields a hydrazine intermediate.
Step 3: Refluxing this intermediate with sulfanilamide in dimethylformamide (DMF) induces nucleophilic attack and ring closure, forming 4-aryl-6-(4’-bromostyryl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one .
This method leverages nucleophilic substitution and heterocyclization steps to incorporate the thiol group and the triazine ring.
Condensation with Thiocarbohydrazide
Step 1: Condensation of the acid intermediate with thiocarbohydrazide in warm ethanol-acetic acid produces a hydrazine derivative.
Step 2: Ring closure is achieved by refluxing in absolute ethanol with a small amount of concentrated hydrochloric acid, yielding 4-amino-6-(4’-bromostyryl)-3-thioxo-1,2,4-triazin-5-one .
This method is noted for its simplicity and the stable tautomeric form of the product.
Reaction Conditions Summary Table
| Step | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 4-Bromobenzaldehyde + Sodium pyruvate, aq NaOH, ice | (E)-4-(4’-bromophenyl)-2-oxo-3-butenoic acid | - | Starting material preparation |
| 2a | Thiosemicarbazide, EtOH, NaOAc, reflux | Thiosemicarbazone intermediate | - | Condensation step |
| 3a | K2CO3, EtOH, reflux | 6-(4-bromostyryl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one | 65 | Cyclization to triazine-thiol |
| 2b | Dithioic formic acid hydrazide, EtOH-AcOH, reflux | Hydrazine intermediate | - | Alternative condensation |
| 3b | Sulfanilamide, DMF, reflux | 4-aryl-6-(4’-bromostyryl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one | - | Ring closure via nucleophilic attack |
| 2c | Thiocarbohydrazide, EtOH-AcOH, warm | Hydrazine intermediate | - | Simple condensation |
| 3c | Conc. HCl (1%), EtOH, reflux | 4-amino-6-(4’-bromostyryl)-3-thioxo-1,2,4-triazin-5-one | - | Ring closure yielding target compound |
Mechanistic Insights and Notes
The key step in all methods is the cyclization reaction that forms the 1,2,4-triazine ring with the thiol substituent at position 3.
The use of thiosemicarbazide , dithioic formic hydrazide , or thiocarbohydrazide introduces the sulfur atom necessary for the thiol group.
The choice of solvent (ethanol, ethanol-acetic acid mixture, DMF) and reaction conditions (reflux, presence of base or acid catalysts) influence the yield and purity.
The intermediates and final products exhibit tautomerism between thione and thiol forms, which is characteristic of such heterocycles.
Spectroscopic and elemental analyses confirm the structure and purity of the synthesized compounds.
Additional Synthetic Approaches and Modifications
While the above methods focus on the direct condensation of the substituted butenoic acid with sulfur-nitrogen nucleophiles, related literature on 1,2,4-triazole and triazine derivatives suggests alternative approaches such as:
Alkylation of preformed 5-(4-bromophenyl)-1,2,4-triazine-3-thiol derivatives to introduce further functional groups, enhancing biological activity.
Use of chloromethyl reagents or phenacyl bromide for post-cyclization modifications in related triazine systems.
However, these are more relevant to derivative synthesis rather than the initial preparation of the parent 5-(4-Bromophenyl)-1,2,4-triazine-3-thiol.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-(4-Bromophenyl)-1,2,4-triazine-3-thiol, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves alkylation or condensation reactions starting from halogenated precursors. For example, traditional alkylation uses KOH in 2-propanol with haloalkanes, while microwave-assisted synthesis (150°C, 14.4 bar, 45 min) enhances reaction efficiency and reduces side products. Reaction progress is monitored via TLC and validated by NMR/IR spectroscopy to confirm purity .
Q. How do analytical techniques ensure structural fidelity and purity of 5-(4-Bromophenyl)-1,2,4-triazine-3-thiol derivatives?
- Methodological Answer : NMR spectroscopy (e.g., H and C) identifies functional groups and confirms substitution patterns, while mass spectrometry validates molecular weight. IR spectroscopy detects sulfur-containing groups (e.g., thiols at ~2500 cm). Purity is assessed via HPLC with UV detection (λ = 254 nm) .
Q. What preliminary biological screening methods are used to evaluate antimicrobial activity for this compound?
- Methodological Answer : Serial dilution assays (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, coupled with fungal strains (e.g., C. albicans), are standard. Activity is correlated with alkyl chain length; longer chains (e.g., decyl) enhance membrane disruption .
Advanced Research Questions
Q. How can contradictory data on structure-activity relationships (SAR) be resolved for 5-(4-Bromophenyl)-1,2,4-triazine-3-thiol derivatives?
- Methodological Answer : Multivariate analysis (e.g., QSAR modeling) identifies key descriptors (e.g., logP, molar refractivity). Conflicting results may arise from assay variability (e.g., broth microdilution vs. disk diffusion). Cross-validation using standardized protocols (CLSI guidelines) and molecular docking (e.g., binding to fungal CYP51) clarifies SAR trends .
Q. What experimental designs optimize pharmacological efficacy while minimizing toxicity?
- Methodological Answer : Factorial design (e.g., 2 designs) tests variables like substituent length, solvent polarity, and temperature. Toxicity is assessed via in vitro cytotoxicity assays (e.g., MTT on HEK293 cells) and in silico ADMET prediction (e.g., using SwissADME). Balancing hydrophobicity (for membrane penetration) and solubility (via PEGylation) improves therapeutic indices .
Q. How can computational methods enhance the understanding of this compound’s mechanism of action?
- Methodological Answer : Molecular dynamics simulations (e.g., GROMACS) model interactions with target proteins (e.g., bacterial DNA gyrase). Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Machine learning (e.g., Random Forest) prioritizes synthesis pathways based on historical reaction datasets .
Q. What strategies address challenges in scaling up synthesis for preclinical studies?
- Methodological Answer : Flow chemistry systems improve reproducibility and scalability by controlling residence time and temperature. Solvent selection (e.g., switch from 2-propanol to ethanol) reduces environmental impact. Process Analytical Technology (PAT) tools (e.g., in-line FTIR) monitor intermediate formation in real time .
Q. How do interdisciplinary approaches (e.g., materials science) expand the utility of this compound?
- Methodological Answer : Coordination chemistry explores metal complexation (e.g., with Cu or Zn) for catalytic or photoluminescent applications. Self-assembly studies (e.g., SEM/TEM imaging) investigate nanostructure formation. Hybrid composites with polymers (e.g., PLGA) enable controlled drug delivery systems .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
